trans-2-Octene

Overview

Description

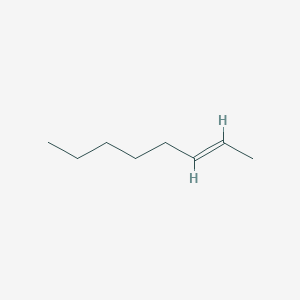

trans-2-Octene is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound exists in two geometric isomers: cis-trans-2-Octene and trans-trans-2-Octene . The double bond in this compound is located between the second and third carbon atoms in the eight-carbon chain. It is a colorless liquid at room temperature and is used in various industrial applications .

Mechanism of Action

Target of Action

This compound, also known as 2-Octene, is an organic compound that primarily targets the respiratory system . It is used as a building block in the synthesis of other organic compounds .

Mode of Action

This compound undergoes epoxidation with two manganese (III) porphyrin complexes by meta-chloroperbenzoic acid under catalytic reaction conditions in various solvents . This interaction results in changes to the compound’s structure and properties.

Biochemical Pathways

It is known that the compound is involved in the oxidation process under high pressure and temperature . The position of the double bond in the compound influences the chemical kinetics of long esters and alkenes .

Result of Action

The primary result of this compound’s action is the formation of epoxides through the process of epoxidation . These epoxides can be used as intermediates in the synthesis of other organic compounds.

Action Environment

Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of this compound. For instance, its epoxidation process is carried out under specific catalytic reaction conditions in various solvents .

Biochemical Analysis

Biochemical Properties

It is known that trans-2-Octene undergoes epoxidation with two manganese (III) porphyrin complexes by meta-chloroperbenzoic acid under catalytic reaction conditions in various solvents . This suggests that this compound can participate in biochemical reactions involving enzymes and other biomolecules. The specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently known.

Cellular Effects

It is known that the properties of Poly(Ethylene-co-octene), a polymer that contains octene units, can influence cell morphology and dimensional stability This suggests that this compound may have some influence on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an alkene, this compound can participate in addition reactions, such as the aforementioned epoxidation . This involves the formation of an epoxide ring, which can further react with other molecules. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are not currently known.

Metabolic Pathways

It is known that alkenes like this compound can undergo oxidation reactions This suggests that this compound may be involved in metabolic pathways related to oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Octene can be synthesized through several methods, including:

Dehydration of Alcohols: One common method involves the dehydration of 2-octanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures.

Hydroboration-Oxidation: Another method involves the hydroboration of 1-octene followed by oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of petroleum hydrocarbons . This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound .

Chemical Reactions Analysis

Types of Reactions: trans-2-Octene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form 2-octanone or 2-octanol, depending on the oxidizing agent used.

Hydrogenation: The addition of hydrogen (H2) to this compound in the presence of a catalyst such as palladium or platinum results in the formation of octane.

Halogenation: this compound reacts with halogens like bromine (Br2) to form dihaloalkanes, such as 2,3-dibromo-octane.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Hydrogenation: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used under atmospheric or elevated pressures.

Halogenation: Halogens such as bromine or chlorine are used, often in an inert solvent like carbon tetrachloride (CCl4).

Major Products Formed:

Oxidation: 2-Octanone, 2-Octanol

Hydrogenation: Octane

Halogenation: 2,3-Dibromo-octane

Scientific Research Applications

trans-2-Octene has several applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing into the use of this compound derivatives in drug development and as intermediates in the synthesis of pharmaceuticals.

Industry: this compound is used in the production of polymers, lubricants, and surfactants

Comparison with Similar Compounds

trans-2-Octene can be compared with other alkenes such as:

1-Octene: Unlike this compound, 1-Octene has the double bond at the first carbon atom. It is more reactive in polymerization reactions.

3-Octene: This compound has the double bond between the third and fourth carbon atoms, resulting in different reactivity and physical properties.

Cyclooctene: A cyclic alkene with a similar carbon count but different structural and chemical properties

This compound is unique due to its specific position of the double bond, which influences its reactivity and applications in various fields.

Biological Activity

trans-2-Octene is an unsaturated hydrocarbon belonging to the class of alkenes, specifically a linear octene with a double bond between the second and third carbon atoms in the chain. Its biological activity has garnered interest due to its potential applications in various fields, including biochemistry, environmental science, and pharmaceuticals. This article explores the biological activity of this compound, highlighting its interactions, metabolic pathways, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : CH

- Molecular Weight : 112.23 g/mol

- Boiling Point : 123 °C

- Density : 0.718 g/mL at 25 °C

- Refractive Index : 1.413

Oxidation Reactions

One of the primary metabolic pathways for this compound involves its oxidation by various enzymes. Research has shown that toluene dioxygenase from Pseudomonas putida can catalyze the oxidation of this compound into various products, including allylic alcohols. The enzyme's specific activity with this compound was noted to be significant, indicating its potential for bioremediation processes where alkenes are oxidized to less harmful compounds .

Toxicological Studies

Toxicological assessments have indicated that this compound exhibits low acute toxicity. In laboratory studies involving various animal models, exposure to high concentrations did not result in significant adverse effects. However, chronic exposure could lead to respiratory irritation and other mild symptoms .

Case Study 1: Environmental Biodegradation

A study focusing on the biodegradation of this compound in contaminated environments demonstrated that specific microbial strains could effectively utilize this compound as a carbon source. The degradation pathways were characterized by gas chromatography-mass spectrometry (GC-MS), revealing that this compound was converted into less toxic metabolites through microbial action. This finding supports the use of this compound in bioremediation strategies for hydrocarbon-contaminated sites .

Case Study 2: Hydroformylation Reactions

In industrial applications, this compound is utilized in hydroformylation reactions to produce octanal and nonanal. A study utilizing encapsulated rhodium catalysts showed that the reaction conditions significantly influenced product selectivity. The encapsulation technique improved yields and selectivity towards desired aldehyde products, demonstrating a practical application of this compound in synthetic organic chemistry .

Summary of Findings

The biological activity of this compound is multifaceted, encompassing its role in metabolic pathways, environmental degradation processes, and industrial applications. Key findings include:

| Property | Details |

|---|---|

| Oxidation Enzyme | Toluene dioxygenase from Pseudomonas |

| Toxicity Level | Low acute toxicity; mild chronic effects |

| Biodegradation | Effective carbon source for microbial strains |

| Industrial Use | Hydroformylation to produce octanal/nonanal |

Properties

IUPAC Name |

(E)-oct-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h3,5H,4,6-8H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPBINAXDRFYPL-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872994 | |

| Record name | (2E)-2-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline], Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

16.4 [mmHg] | |

| Record name | trans-2-Octene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13389-42-9, 111-67-1, 7642-04-8 | |

| Record name | trans-2-Octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octene, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013389429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2-Octene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Octene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-oct-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G13G1YR8YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-octene?

A1: The molecular formula of 2-octene is C8H16, and its molecular weight is 112.21 g/mol.

Q2: Is 2-octene chiral?

A2: Yes, 2-octene exists as cis (Z) and trans (E) isomers, both of which are chiral. Enthalpy changes upon mixing R- and S-enantiomers of 8-bromo-2,6-dimethyl-2-octene have been studied. []

Q3: What are the key spectroscopic characteristics of 2-octene?

A3: While the provided research papers do not delve deeply into specific spectroscopic data, 2-octene can be characterized by techniques like NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS). [, ] These methods allow for the identification and quantification of 2-octene in complex mixtures.

Q4: How does the position of the double bond in octene isomers affect their reactivity in oxidation reactions?

A4: Experimental studies on the high-pressure and temperature oxidation of 1-octene and trans-2-octene reveal that this compound exhibits higher reactivity. [] This difference in reactivity can be attributed to the molecular structure and stability of the respective isomers.

Q5: Can 2-octene be used as a starting material to synthesize other chemicals?

A5: Yes, 2-octene can be oxidized to produce hexanoic acid using a catalyst system comprising H3PW12O40·21H2O and π-C5H5N(CH2)15CH3 with hydrogen peroxide as the oxidant. []

Q6: Is 2-octene involved in any isomerization reactions?

A6: Yes, 2-octene is known to undergo isomerization. One study found that during iron-catalyzed Fischer-Tropsch synthesis, 1-octene-d16 isomerized to both this compound and cis-2-octene. [] Additionally, the isomerization of 1-octene to 2-octene during the dehydration of 1-octanol to 1-(octyloxy)octane has also been observed. []

Q7: What is the role of 2-octene in hydroformylation reactions?

A7: 2-Octene serves as a substrate in hydroformylation reactions, leading to the production of aldehydes. Notably, highly regioselective hydroformylation of 2-octene to linear aldehydes has been achieved using rhodium/tetraphosphine complexes. []

Q8: How does the choice of catalyst system impact the regioselectivity of 2-octene hydroformylation?

A8: Ligand design plays a crucial role in the regioselectivity of 2-octene hydroformylation. For instance, rhodium complexes with wide bite angle ligands, such as those incorporating phosphacyclic moieties, have demonstrated exceptional regioselectivity towards linear aldehydes. [, ]

Q9: Can 2-octene be polymerized?

A9: Yes, 2-octene can undergo both traditional polymerization and monomer-isomerization polymerization using Ziegler-Natta catalysts. [, ] This process results in the formation of branched polymers with unique properties.

Q10: What are the advantages of using α-diimine nickel complexes in the chain-walking polymerization of 2-octene?

A10: α-Diimine nickel complexes, when activated with modified methylaluminoxane (MMAO), enable controlled chain-walking polymerization of 2-octene, yielding polymers with high molecular weight and narrow molecular weight distribution (Mw/Mn < 2). []

Q11: How does the presence of 2-octene in pasture impact the flavor profile of dairy products?

A11: While 2-octene is not typically found in pasture grass, it has been identified in milk and cheese. [] Its presence, likely arising from rumen fermentation processes, can contribute to the distinct flavor profiles of these dairy products.

Q12: Is 2-octene considered an environmental pollutant?

A12: Although not explicitly addressed in the provided research, 2-octene, as a volatile organic compound, may contribute to air pollution. [] Understanding its environmental fate and potential risks is crucial for responsible use and disposal.

Q13: Are there sustainable approaches for the production and utilization of 2-octene?

A13: Research highlights the potential of converting single-use polyethylene waste into valuable hydrocarbons, including 2-octene, through catalytic pyrolysis using modified bentonite catalysts. [] This approach presents a promising avenue for both waste management and sustainable fuel production.

Q14: How is computational chemistry used in understanding the reactivity of 2-octene?

A14: Ab initio calculations have been employed to study the coordination of 1-octene to copper(I) complexes, providing insights into the structural and electronic factors influencing binding strength. [] These computational studies contribute to a deeper understanding of the reactivity and behavior of 2-octene in various chemical environments.

Q15: Can you elaborate on the role of computational chemistry in understanding the stereoselectivity of reactions involving 2-octene derivatives?

A15: Computational methods, particularly molecular mechanics calculations, have been utilized to correlate the enthalpy change upon mixing enantiomers with intermolecular interactions. This approach enhances our understanding of stereoselectivity in reactions involving chiral 2-octene derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.